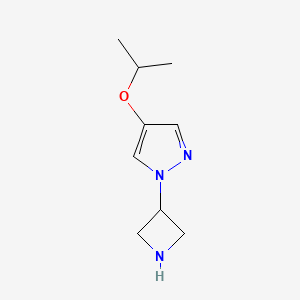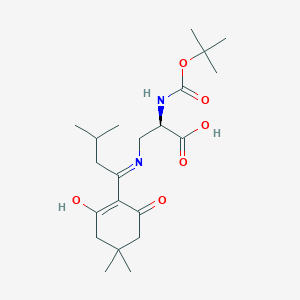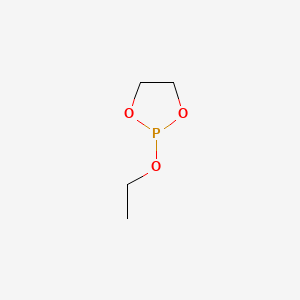![molecular formula C33H56N2O9 B12091902 1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate is a complex organic compound with the molecular formula C29H50N2O7 and a molecular weight of 538.72 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a dioxopyrrolidinyl group, and a hexadecanoylamino group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate involves multiple steps. The process typically starts with the preparation of the tert-butyl ester and the dioxopyrrolidinyl intermediate. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 2,5-dioxopyrrolidin-1-yl icosanedioate
- tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate
- 1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(hexadecanoylamino)pentanedioate
Uniqueness
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H56N2O9 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate |
InChI |
InChI=1S/C33H56N2O9/c1-32(2,3)42-29(39)20-18-16-14-12-10-8-7-9-11-13-15-17-19-26(36)34-25(31(41)43-33(4,5)6)21-24-30(40)44-35-27(37)22-23-28(35)38/h25H,7-24H2,1-6H3,(H,34,36) |
InChI Key |
OLPDHJKQJFDVHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)





![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)




![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)

